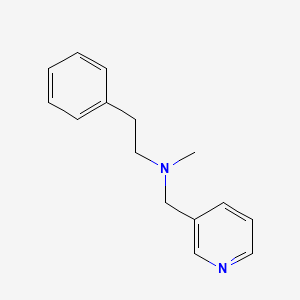
N-(4-methyl-3-nitrophenyl)-beta-L-arabinopyranosylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-3-nitrophenyl)-beta-L-arabinopyranosylamine, also known as MNPA, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mécanisme D'action
N-(4-methyl-3-nitrophenyl)-beta-L-arabinopyranosylamine works by binding to the active site of beta-glucosidase and beta-galactosidase, thereby preventing the enzymes from breaking down complex carbohydrates. This results in an accumulation of these carbohydrates in the body, which can have various physiological effects.
Biochemical and Physiological Effects:
N-(4-methyl-3-nitrophenyl)-beta-L-arabinopyranosylamine has been shown to have various biochemical and physiological effects. It has been found to increase insulin sensitivity in mice, which could potentially make it useful in the treatment of diabetes. N-(4-methyl-3-nitrophenyl)-beta-L-arabinopyranosylamine has also been shown to reduce body weight and fat mass in obese mice, indicating its potential as a weight loss drug.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-methyl-3-nitrophenyl)-beta-L-arabinopyranosylamine in lab experiments is that it is a relatively simple compound to synthesize. Additionally, its mechanism of action is well understood, which makes it a useful tool for studying the activity of beta-glucosidase and beta-galactosidase. One limitation of using N-(4-methyl-3-nitrophenyl)-beta-L-arabinopyranosylamine is that it has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for research on N-(4-methyl-3-nitrophenyl)-beta-L-arabinopyranosylamine. One potential area of research is the development of N-(4-methyl-3-nitrophenyl)-beta-L-arabinopyranosylamine-based drugs for the treatment of diabetes and obesity. Additionally, more research is needed to fully understand the safety and efficacy of N-(4-methyl-3-nitrophenyl)-beta-L-arabinopyranosylamine in humans. Finally, N-(4-methyl-3-nitrophenyl)-beta-L-arabinopyranosylamine could be used as a tool for studying the activity of beta-glucosidase and beta-galactosidase in various biological systems.
Méthodes De Synthèse
N-(4-methyl-3-nitrophenyl)-beta-L-arabinopyranosylamine can be synthesized using a method known as the Koenigs-Knorr glycosylation reaction. This involves the reaction of 4-methyl-3-nitrophenol with arabinose in the presence of a catalyst such as silver triflate. The resulting product is then treated with ammonia to obtain N-(4-methyl-3-nitrophenyl)-beta-L-arabinopyranosylamine.
Applications De Recherche Scientifique
N-(4-methyl-3-nitrophenyl)-beta-L-arabinopyranosylamine has been found to have potential applications in various scientific fields, including biochemistry, pharmacology, and drug discovery. It has been shown to inhibit the activity of enzymes such as beta-glucosidase and beta-galactosidase, which are involved in the breakdown of complex carbohydrates. This makes N-(4-methyl-3-nitrophenyl)-beta-L-arabinopyranosylamine a promising candidate for the development of new drugs for the treatment of diseases such as diabetes and obesity.
Propriétés
IUPAC Name |
2-(4-methyl-3-nitroanilino)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6/c1-6-2-3-7(4-8(6)14(18)19)13-12-11(17)10(16)9(15)5-20-12/h2-4,9-13,15-17H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLLCBDIMXOWNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2C(C(C(CO2)O)O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-3-nitro-phenylamino)-tetrahydro-pyran-3,4,5-triol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B5119128.png)
![1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5119137.png)

![1-[3-(2-isopropylphenoxy)propyl]piperidine hydrochloride](/img/structure/B5119152.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5119165.png)
![3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5119182.png)
![N-[2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5119188.png)

![N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5119202.png)

![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-chlorobenzamide](/img/structure/B5119217.png)

![N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B5119222.png)
![N,N-diethyl-2-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5119228.png)